TCO-PEG3-马来酰亚胺,90%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

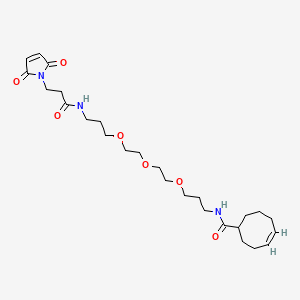

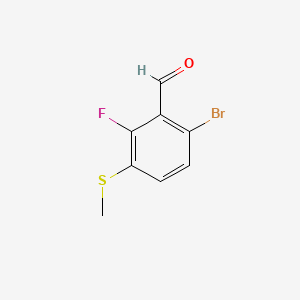

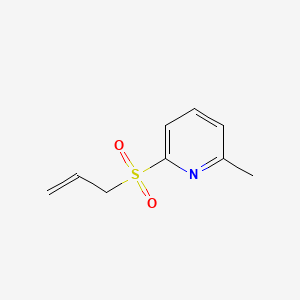

TCO-PEG3-Maleimide is a mid-length, sulfhydryl-reactive labeling reagent containing a 3-unit polyethylene glycol spacer arm for increased water-solubility . It is used in click chemistry and has the empirical formula C26H41N3O8 .

Molecular Structure Analysis

The molecular weight of TCO-PEG3-Maleimide is 523.62 . The SMILES string representation isO=C(NCCCOCCOCCOCCCNC(CCN1C(C=CC1=O)=O)=O)OC2CCC/C=C/CC2 . Chemical Reactions Analysis

TCO-PEG3-Maleimide is used in click chemistry reactions . It efficiently binds the trans-cyclooctene (TCO) moiety to thiol-containing molecules such as antibodies and cysteine-containing peptides . The reaction is biocompatible, chemoselective, and occurs efficiently under mild buffer conditions .Physical And Chemical Properties Analysis

TCO-PEG3-Maleimide is a liquid at room temperature . It is soluble in DCM, Chloroform, DMSO, and DMF . It is stable in aqueous buffered media for weeks at 4°C, pH 7.5 .科学研究应用

生物偶联和药物递送系统

TCO-PEG3-马来酰亚胺广泛用于生物偶联的制备中,它可以将治疗剂、蛋白质或靶向配体连接到药物递送载体(如脂质体、纳米颗粒和聚合物)上。这种修饰增强了递送系统的特异性、稳定性和生物利用度,使其在靶向治疗中具有很高的适用性。

例如,Visser 等人(2004 年)的研究讨论了在 PEG 远端使用马来酰亚胺基团将归巢装置(如抗体)偶联到脂质体中进行靶向药物递送,强调了在偶联过程中保持含金属归巢装置活性的重要性,以确保脂质体的靶向效率 [Visser 等人,2004]。

表面改性和功能化

TCO-PEG3-马来酰亚胺还用于各种材料的表面改性和功能化,以增强它们与生物系统的相互作用。通过将马来酰亚胺末端的 PEG 链连接到表面,研究人员可以提高材料的生物相容性和粘膜粘附性,使其更适用于组织工程和生物传感等生物医学应用。

Shtenberg 等人(2017 年)的一项研究证明了使用马来酰亚胺末端的 PEG 修饰藻酸盐,显著提高了其粘膜粘附性,这对于开发具有增强保留时间的有效药物载体至关重要 [Shtenberg 等人,2017]。

蛋白质和肽修饰

TCO-PEG3-马来酰亚胺在蛋白质和肽的选择性修饰中至关重要,它可以将 PEG 链或其他官能团特异性地连接到半胱氨酸残基上。这种修饰可以提高治疗性蛋白质和肽的溶解度、稳定性和循环半衰期。

例如,Bays 等人(2009 年)讨论了合成马来酰亚胺末端功能化聚合物以进行蛋白特异性偶联,突出了通过 PEG 化改善生物活性分子的性质的应用 [Bays 等人,2009]。

增强生物材料的特性

TCO-PEG3-马来酰亚胺有助于开发具有针对特定应用量身定制的性质的生物材料。通过将马来酰亚胺功能化的 PEG 掺入生物材料中,研究人员可以制造出具有可控降解性、机械性能和生物活性的水凝胶、粘合剂和涂层。

Matsumoto 等人(2016 年)给出了一个使用与马来酰亚胺偶联的壳聚糖创建原位注射粘合剂凝胶的示例,展示了马来酰亚胺功能化化合物在工程化高级生物材料中的多功能性 [Matsumoto 等人,2016]。

作用机制

Target of Action

TCO-PEG3-Maleimide is primarily targeted towards thiol-containing molecules , such as antibodies and cysteine-containing peptides . These targets play a crucial role in various biological processes, including immune response (antibodies) and protein structure and function (cysteine-containing peptides).

Mode of Action

The compound works by efficiently incorporating a trans-cyclooctene (TCO) moiety onto its targets . The maleimide group in TCO-PEG3-Maleimide specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) at pH 6.5 to 7.5, forming stable thioether bonds .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility, which could potentially enhance its bioavailability .

Result of Action

The primary result of TCO-PEG3-Maleimide’s action is the efficient incorporation of the TCO moiety onto thiol-containing molecules . This modification can influence the function of the target molecules, potentially altering their interactions and activities within biological systems.

Action Environment

The action of TCO-PEG3-Maleimide is influenced by environmental factors such as pH and temperature. The maleimide group specifically reacts with reduced thiols at a pH range of 6.5 to 7.5 . Additionally, the TCO functional group remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 , suggesting that the compound’s action, efficacy, and stability are influenced by these environmental conditions.

属性

IUPAC Name |

(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O7/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIKPSAVVIEPBK-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)